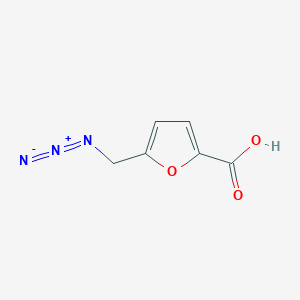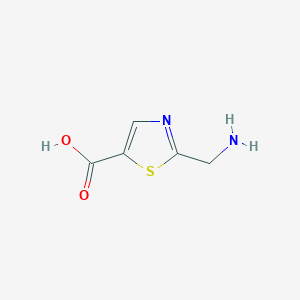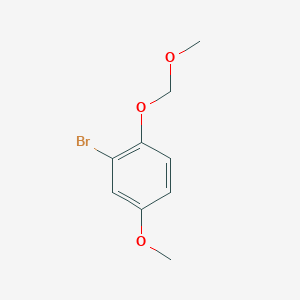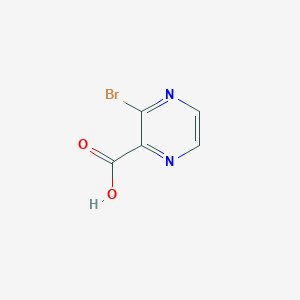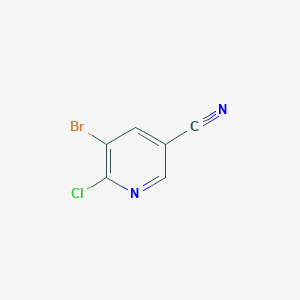
5-Bromo-6-chloronicotinonitrile
Übersicht
Beschreibung
5-Bromo-6-chloronicotinonitrile is a compound that has been synthesized and studied for its potential applications in various fields, including as a precursor for the preparation of biologically active compounds. The compound is characterized by the presence of bromo and chloro substituents on the nicotinonitrile scaffold, which can influence its reactivity and physical properties .
Synthesis Analysis
The synthesis of 5-Bromo-6-chloronicotinonitrile involves multiple steps, starting with 5-Bromo-nicotinic acid as the initial reactant. This acid is chlorinated using thionyl chloride (SOCl2) to yield 5-Bromo-nicotinate with a high yield of 90%. Subsequently, 5-Bromo-nicotinamide is prepared by reacting 5-Bromo-nicotinate with ammonium aqueous at low temperatures, achieving a 79% yield. The final step involves the oxidation of 5-Bromo-nicotinamide using phosphorus oxychloride (POCl3) to obtain 5-Bromo-nicotinonitrile with a 68% yield. The overall process results in a total yield of over 48% .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloronicotinonitrile is not directly discussed in the provided papers. However, related compounds such as 4-bromo-2,6-dichlorobenzonitrile have been characterized, revealing normal molecular structures with notable interactions between the Lewis base (CN) and the Lewis acid (Br) in the crystal packing . This information can provide insights into the potential structural characteristics of 5-Bromo-6-chloronicotinonitrile.
Chemical Reactions Analysis
The reactivity of 5-Bromo-6-chloronicotinonitrile has been explored through the synthesis of a series of N-phenylamides. These compounds were synthesized by treating the acid chlorides of 5-bromo-6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid with various ring-substituted anilines. The resulting thirty new compounds were structurally characterized using elemental analyses and spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-6-chloronicotinonitrile are not extensively detailed in the provided papers. However, related studies on compounds such as N-(4-bromophenyl)-5,6-dichloronicotinamide have shown that these molecules crystallize as almost planar structures with intermolecular hydrogen bonding, which could suggest similar properties for 5-Bromo-6-chloronicotinonitrile . Additionally, the synthesis and reactivity of related brominated and chlorinated nitriles have been investigated, providing a foundation for understanding the properties of 5-Bromo-6-chloronicotinonitrile .
Wissenschaftliche Forschungsanwendungen
Halogen-Induced Reactions
5-Bromo-6-chloronicotinonitrile is involved in halogen-induced reactions. For instance, a study by Maruyama et al. (1986) details how 5-chloro or bromo-6, 2'-O-cyclouridine reacted with N-bromo or chloro-succinimide, leading to the formation of various compounds. This highlights its role in complex halogen-mediated chemical transformations (Maruyama, Kimura, Sato, & Honjo, 1986).
Synthesis of Bromo-Chloro Compounds
In another study, Xue Xu (2006) demonstrated the synthesis of 4-Bromo-2-chlorotoluene using a process that involved 5-bromo-2-methylaniline. This study illustrates the utility of 5-Bromo-6-chloronicotinonitrile in synthesizing specific bromo-chloro compounds (Xue Xu, 2006).
Computational and Molecular Dynamics Studies
Arulaabaranam et al. (2021) conducted computational calculations and molecular dynamics simulations on 5-bromo-3-nitropyridine-2-carbonitrile, a related compound, to understand its molecular structure, energy, and biological significance. This study underscores the importance of computational approaches in understanding the properties and potential applications of such compounds (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021).
Electrocatalytic Synthesis
A study by Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-bromo and 2-amino-5-chloropyridine. This research demonstrates the potential of 5-Bromo-6-chloronicotinonitrile in electrochemical applications, particularly in the synthesis of valuable chemical products (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety And Hazards
5-Bromo-6-chloronicotinonitrile is classified as Acute Tox. 3 Oral . It is considered dangerous, with the hazard statement H301: Toxic if swallowed . Precautionary measures include avoiding ingestion and inhalation, not eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
5-bromo-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYTFFWGHLPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628840 | |
| Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-chloronicotinonitrile | |
CAS RN |
71702-01-7 | |
| Record name | 5-Bromo-6-chloro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71702-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-chloropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




